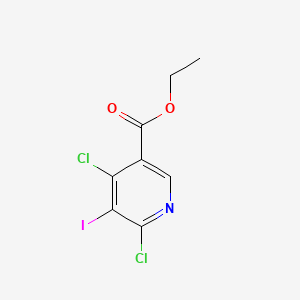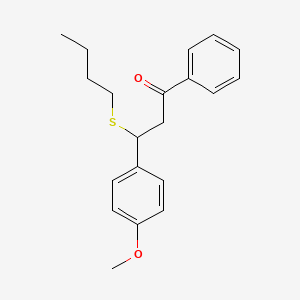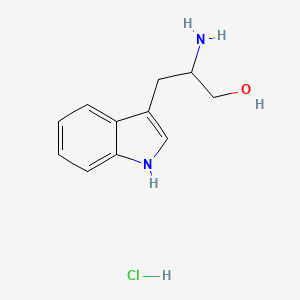
Bis(methoxyethynyl)(dimethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methoxyethynyl)(dimethyl)germane is an organogermanium compound characterized by the presence of two methoxyethynyl groups and two methyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(methoxyethynyl)(dimethyl)germane typically involves the reaction of dimethylgermane with methoxyethynyl reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(methoxyethynyl)(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides or other reduced forms.
Substitution: The methoxyethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being performed .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(methoxyethynyl)(dimethyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Mecanismo De Acción
The mechanism of action of bis(methoxyethynyl)(dimethyl)germane involves its interaction with specific molecular targets and pathways. The methoxyethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(methoxyethynyl)(dimethyl)germane include other organogermanium compounds with different substituents, such as:
- Bis(trimethylsilyl)(dimethyl)germane
- Bis(phenylethynyl)(dimethyl)germane
- Bis(ethoxyethynyl)(dimethyl)germane
Uniqueness
This compound is unique due to the presence of methoxyethynyl groups, which impart distinct electronic and steric properties.
Propiedades
Número CAS |
683775-19-1 |
|---|---|
Fórmula molecular |
C8H12GeO2 |
Peso molecular |
212.81 g/mol |
Nombre IUPAC |
bis(2-methoxyethynyl)-dimethylgermane |
InChI |
InChI=1S/C8H12GeO2/c1-9(2,5-7-10-3)6-8-11-4/h1-4H3 |
Clave InChI |
CFTWDQVCHPNNRR-UHFFFAOYSA-N |
SMILES canónico |
COC#C[Ge](C)(C)C#COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
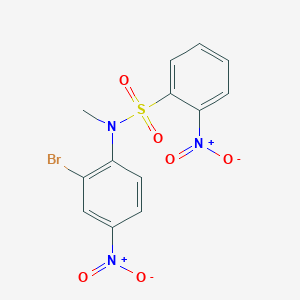

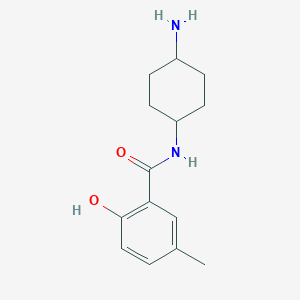




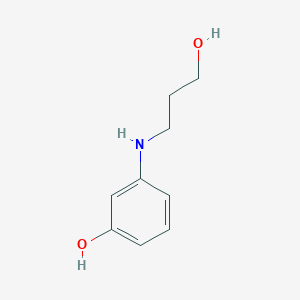
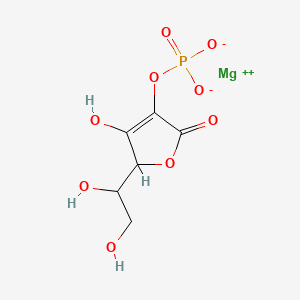
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
